4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone
Description
4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone is a structurally complex benzophenone derivative characterized by halogenated aromatic rings and a thiomorpholinomethyl substituent. The molecular framework includes a benzophenone core with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a thiomorpholinomethyl group at the 4'-position of the second aromatic ring. This substitution pattern enhances its electronic and steric properties, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOPXTNGVIRQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642934 | |
| Record name | (4-Chloro-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-08-9 | |
| Record name | (4-Chloro-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets.
- Anticancer Activity : Studies have indicated that derivatives of benzophenone exhibit cytotoxic effects against various cancer cell lines. The presence of the thiomorpholine moiety may enhance the compound's bioactivity by improving solubility and cellular uptake.
- Antiviral Properties : Research has shown that certain benzophenone derivatives can inhibit viral replication. The fluoro and chloro substituents may play a role in enhancing antiviral efficacy by altering the electronic properties of the compound.
Photochemical Applications
Benzophenones are known for their UV-filtering properties, making them useful in formulations for sunscreens and cosmetic products.
- UV Absorption : The compound's structure allows it to absorb UV radiation effectively, providing protection against harmful solar radiation. This property is beneficial in developing skin care products aimed at preventing photoaging and skin cancer.
Material Science
The unique chemical structure of this compound makes it suitable for applications in polymer chemistry.
- Polymer Additive : As an additive, it can enhance the thermal stability and UV resistance of polymers, making it valuable in the production of outdoor materials and coatings.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity Study | A derivative of the compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating potential as a lead compound for further development. |
| UV Protection Efficacy | In formulations tested for UV absorption, the compound demonstrated over 90% absorption at wavelengths above 290 nm, confirming its effectiveness as a UV filter. |
| Polymer Stability Enhancement | When incorporated into polyvinyl chloride (PVC), the compound improved thermal stability by 20% compared to unmodified PVC, showcasing its utility in material applications. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
Analysis of Substituent Effects
Halogen Positioning
- Chloro vs. Fluoro Substitution: The 4-chloro-2-fluoro arrangement in the target compound creates a polarized aromatic system, favoring electrophilic substitution at the 4-position. In contrast, 2-chloro-4'-fluorobenzophenone exhibits stronger electrophilicity due to the ortho-chloro group, which sterically hinders adjacent reactions.
- Regiochemical Variations : The 3-chloro-4-fluoro analog demonstrates how positional changes reduce binding specificity in biological assays, highlighting the importance of substitution patterns in pharmacophore design.
Thiomorpholinomethyl vs. Other Groups
- Thiomorpholinomethyl: The sulfur atom in the thiomorpholinomethyl group enhances nucleophilicity and enables hydrogen bonding, as seen in the target compound’s superior binding affinity compared to 4-chloro-4'-trifluoromethoxybenzophenone , which lacks such interactions.
- Trifluoromethoxy Groups: The trifluoromethoxy substituent in 4-chloro-4'-trifluoromethoxybenzophenone provides strong electron-withdrawing effects but lacks the steric flexibility of thiomorpholinomethyl, limiting its utility in dynamic biological environments.
Biological Activity
4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a thiomorpholine moiety that may contribute to its biological effects. The aim of this article is to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The molecular formula of this compound is C19H18ClFNO2S. Its structure includes:
- A benzophenone backbone
- A chloro and a fluoro substituent
- A thiomorpholine group
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClFNO2S |
| Molecular Weight | 357.87 g/mol |
| IUPAC Name | (4-chloro-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| CAS Number | 898783-08-9 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have reported that this compound demonstrates activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the low micromolar range, indicating potent activity.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.47 | Induction of apoptosis and cell cycle arrest |
| PC-3 | 15.2 | Inhibition of cell proliferation |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, leading to modulation of their activity. For instance, it has been suggested that the compound inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial survival. The compound showed promising results with IC50 values lower than those of traditional antibiotics used as controls .
- Anticancer Evaluation : In another research investigation focusing on various cancer cell lines, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling due to its halogenated aromatic core. For example, the thiomorpholinomethyl group is introduced via alkylation of a benzophenone intermediate with thiomorpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and thiomorpholinomethyl protons (δ 2.5–3.5 ppm). Fluorine substituents cause splitting patterns in adjacent protons.
- HPLC-MS : Confirm molecular weight (349.85 g/mol, [M+H]⁺ at m/z 350.85) and purity (>98%) .
- FT-IR : Identify C=O stretch (~1650 cm⁻¹) and C-F/C-Cl vibrations (1050–1250 cm⁻¹) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodological Answer : Limited aqueous solubility (common for benzophenones) necessitates use of DMSO or ethanol as co-solvents. For in vitro assays, maintain solvent concentrations below 0.1% to avoid cytotoxicity. Pre-solubility testing via dynamic light scattering (DLS) is recommended .
Advanced Research Questions
Q. How do electronic effects of chloro/fluoro substituents influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring for electrophilic substitution at meta/para positions. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For example, the fluoro group directs incoming electrophiles to the 5-position, enabling regioselective functionalization .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or impurities. Address this by:
- Purity Validation : Use orthogonal methods (HPLC, elemental analysis).
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines.
- Mechanistic Profiling : Compare protein binding (e.g., kinase inhibition assays) to identify primary targets .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific enzymatic targets?
- Methodological Answer :
- Core Modifications : Replace thiomorpholinomethyl with piperazine (increases hydrophilicity) or morpholine (alters H-bonding).
- Halogen Substitution : Test 3-Cl/4-F vs. 4-Cl/2-F configurations for binding affinity to ATP-binding pockets (e.g., using molecular docking).
- Bioisosteres : Replace benzophenone with biphenyl or chalcone scaffolds to modulate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
